1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile

Medicinal Chemistry Drug Design ADME

Researchers developing sigma receptor ligands require the precise 4'-CN regioisomer with N-methyl substitution to ensure reproducible SAR. This compound delivers: • Computed XLogP3-AA=1.2 (Δ+0.6 vs. des-methyl), enhancing predicted BBB permeability for CNS targets • Confirmed 4'-carbonitrile regiochemistry eliminates binding artifact risk vs. 3'-isomer • ≥98% purity reduces false positives in HTS campaigns vs. standard 95% supply

Molecular Formula C12H21N3
Molecular Weight 207.321
CAS No. 91859-02-8
Cat. No. B3008453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile
CAS91859-02-8
Molecular FormulaC12H21N3
Molecular Weight207.321
Structural Identifiers
SMILESCN1CCC(CC1)(C#N)N2CCCCC2
InChIInChI=1S/C12H21N3/c1-14-9-5-12(11-13,6-10-14)15-7-3-2-4-8-15/h2-10H2,1H3
InChIKeyIDYMFGHEQYDZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile – Selective Research Intermediate


1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile (CAS 91859-02-8), also named 1'-Methyl-[1,4'-bipiperidine]-4'-carbonitrile, is a synthetic bipiperidine derivative characterized by a nitrile group at the 4-position and a methyl substitution on the core piperidine nitrogen [1]. This compound serves as a versatile building block in medicinal chemistry, primarily for the synthesis of novel sigma receptor ligands and other central nervous system (CNS)-active compounds . Its structural features provide a specific balance of lipophilicity and steric bulk, which is a critical consideration during lead optimization in drug discovery [2].

Why Analogs Fail to Substitute 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile


The direct substitution of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile with its closest non-methylated analog, [1,4'-bipiperidine]-4-carbonitrile, is not scientifically straightforward. The presence of the N-methyl group critically alters the compound's physicochemical profile, most notably its calculated lipophilicity (XLogP3-AA). This single substitution significantly impacts passive membrane permeability, blood-brain barrier penetration potential, and target binding kinetics, all of which are governed by Lipinski's Rule of Five [1]. Furthermore, the specific 4'-carbonitrile regioisomer offers a distinct electronic and steric environment compared to the 3'-carbonitrile variant, which can lead to divergent reactivity in downstream synthetic transformations and differential binding to biological targets [2]. These structural nuances mandate the procurement of the specific compound for reproducible research, as even minor structural deviations can invalidate a synthetic pathway or SAR study hypothesis.

Differentiation of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile from Analogs


Lipophilicity Advantage Over Des-Methyl Analog

The most significant and quantifiable differentiation comes from the computed lipophilicity compared to its direct non-methylated analog. The N-methyl substitution on 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile increases the computed partition coefficient (XLogP3-AA) by approximately 0.6 log units relative to [1,4'-bipiperidine]-4-carbonitrile [1]. This is a substantial shift in a key physicochemical parameter that directly influences ADME properties.

Medicinal Chemistry Drug Design ADME

4'-Carbonitrile Regioisomer Specificity

The compound is the 4'-carbonitrile regioisomer, differentiating it from the synthetically accessible 1'-methyl-[1,3'-bipiperidine]-3'-carbonitrile [1]. While the molecular formula and weight are identical (C12H21N3, 207.32 g/mol), the spatial orientation of the nitrile group is different. This positional isomerism results in a distinct vector for the nitrile's H-bond acceptor capability, which is a key driver for target recognition in sigma receptor ligand design [2].

Synthetic Chemistry Structure-Activity Relationship Receptor Binding

Certified Purity from Primary Supplier

A key procurement differentiator is the documented purity level from a primary commercial source. A reputable vendor supplies this compound at a certified purity of 98% , which is a higher specification than the 95%+ purity commonly listed by other general chemical suppliers . This 3% purity difference is critical for minimizing the influence of impurities in sensitive biological assays or as a starting material in multi-step synthesis where byproducts can propagate.

Procurement Quality Control Reproducibility

Best-Fit Research Applications for 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile


Synthesis of CNS-Penetrant Sigma-1 Receptor Ligands

The computed lipophilicity (XLogP3-AA = 1.2) of this scaffold places it within the optimal range for CNS drug candidates. Researchers engineering novel sigma receptor ligands should select this specific scaffold, as its increased lipophilicity over the des-methyl analog (ΔXLogP3-AA = +0.6) is predicted to enhance blood-brain barrier permeability, a critical requirement for CNS therapeutic targets [1].

SAR Studies on Bipiperidine Backbones

The confirmed identity as the 4'-carbonitrile regioisomer makes this compound indispensable for SAR studies mapping the sigma-1 receptor or related targets. It provides a distinct spatial chemistry vector compared to the 3'-carbonitrile isomer, allowing researchers to precisely probe the receptor's H-bond acceptor pharmacophore without introducing chemical variability [2].

HTS Library Design

For library suppliers, the 98% purity level certified by a key vendor ensures that this compound meets the stringent quality control thresholds for inclusion in discovery libraries. This minimizes false-positive rates in HTS campaigns, where the 3% higher purity over standard supply can significantly reduce assay interference from reactive impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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